[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Overview
Description
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, also known as 6-Aziridin-1-ylmethoxy-3-pyridin-2-ylmethylamine, is a synthetic organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. This compound has been studied extensively and has shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine has been studied extensively for its potential applications in drug design and medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential applications in biochemistry, including its ability to inhibit enzymes, modulate gene expression, and regulate protein-protein interactions.
Mechanism Of Action
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is not yet fully understood. However, it has been hypothesized that this compound acts as an inhibitor of enzymes, modulates gene expression, and regulates protein-protein interactions. Additionally, this compound has been found to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels.
Biochemical And Physiological Effects
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine has been studied extensively for its potential biochemical and physiological effects. This compound has been found to have a variety of effects on biochemical pathways, including the inhibition of enzymes, modulation of gene expression, and regulation of protein-protein interactions. Additionally, this compound has been found to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical pathways. The main limitation of using this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in a given situation.
Future Directions
The potential future directions for research into 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine include further investigation into its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the regulation of biochemical pathways. Finally, further studies into the structure-activity relationships of this compound could lead to the development of new and more effective therapeutic agents.
properties
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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